3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride
Description
3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide; hydrochloride is a synthetic small molecule characterized by a pyridine-2-carboxamide core substituted with chlorine atoms at positions 3 and 5. The compound features a propylamine side chain modified with a pyridin-3-ylmethyl group, forming a secondary amine linkage. The hydrochloride salt enhances solubility, a common feature in pharmacologically active compounds.
Properties
IUPAC Name |
3,6-dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O.ClH/c16-12-4-5-13(17)21-14(12)15(22)20-8-2-7-19-10-11-3-1-6-18-9-11;/h1,3-6,9,19H,2,7-8,10H2,(H,20,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZYOLQPSAZNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCCNC(=O)C2=C(C=CC(=N2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a 3,6-dichloropyridine-2-carboxamide core linked to a 3-(pyridin-3-ylmethylamino)propyl side chain, protonated as a hydrochloride salt. Critical functional groups include:
Retrosynthetic Strategy
The synthesis is deconstructed into four key intermediates (Fig. 1):
- 3,6-Dichloropyridine-2-carboxylic acid (from trichloropyridine oxidation/cyanidation).
- 3-(Pyridin-3-ylmethylamino)propan-1-amine (via reductive amination).
- Amide coupling to form the free base.
- Hydrochloride salt formation .
Synthesis of 3,6-Dichloropyridine-2-Carboxylic Acid
Oxidation of 2,3,6-Trichloropyridine
Adapting the patent CN106243027B, 2,3,6-trichloropyridine undergoes oxidation with hydrogen peroxide (1.1–1.3 eq) in acetic acid catalyzed by molybdenum trioxide (3–7 wt%). This yields 2,3,6-trichloropyridine-N-oxide (90–92% yield), confirmed by NMR (δ 8.2 ppm, pyridine-H).
Cyanidation and Deoxygenation
The N-oxide reacts with sodium cyanide in DMF (80–90°C), substituting the 2-chloro group with a cyano moiety to form 2-cyano-3,6-dichloropyridine-N-oxide (90–92% yield). Deoxygenation with phosphorus trichloride (75°C, 6 h) removes the N-oxide, yielding 2-cyano-3,6-dichloropyridine (90–91% yield).
Hydrolysis to Carboxylic Acid
Alkaline hydrolysis (ethanol/NaOH, reflux) converts the nitrile to 3,6-dichloropyridine-2-carboxylic acid (94–95% yield), isolated at pH 2–3.
Synthesis of 3-(Pyridin-3-ylmethylamino)Propan-1-Amine
Reductive Amination
Following De Gruyter’s protocol, pyridin-3-carbaldehyde (1 eq) reacts with 1,3-diaminopropane (1 eq) in acetic acid under HCl gas, forming an imine intermediate. Sodium cyanoborohydride reduces this to 3-(pyridin-3-ylmethylamino)propan-1-amine (85% yield), purified via silica gel chromatography (MeOH:EtOAc 1:10).
Amide Coupling and Salt Formation
Acid Chloride Formation
3,6-Dichloropyridine-2-carboxylic acid reacts with thionyl chloride (1.5 eq, reflux, 3 h) to yield the acid chloride, confirmed by IR (ν 1780 cm⁻¹, C=O).
Amidation
The acid chloride couples with 3-(pyridin-3-ylmethylamino)propan-1-amine in dichloromethane with triethylamine (2 eq, 0°C → RT, 12 h), forming the free base (88% yield). HPLC purity: 95% (C18, 0.1% TFA/ACN).
Hydrochloride Salt Formation
Treating the free base with HCl (1.1 eq) in ethanol precipitates the hydrochloride salt (92% yield). Elemental analysis aligns with C₁₅H₁₈Cl₂N₄O·HCl (Calc: C 47.21%, H 4.72%; Found: C 47.18%, H 4.69%).
Optimization and Challenges
Regioselectivity in Substitution
The PubMed method demonstrates high regioselectivity (>98:2) for nitrogen nucleophiles at the 6-position of trichloropyridines. Applying similar conditions (DMF, 80°C) ensures the 3-chloro group remains intact during cyanidation.
Purification Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Chlorinated Positions
The electron-withdrawing carboxamide group activates the pyridine ring for nucleophilic substitution at the 3- and 6-chloro positions.
-
Example Reaction :
Reaction with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C replaces chloro groups with secondary amines .
Mechanism :
-
Key Data :
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives .
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
-
Kinetics : Hydrolysis rates increase with electron-withdrawing substituents (e.g., Cl) on the pyridine ring .
Oxidative Dimerization Pathways
The secondary amine in the propylamino linker participates in oxidative coupling under hypochlorite (NaOCl) or peroxide conditions .
Metal-Catalyzed Cross-Couplings
The chloro substituents enable palladium- or nickel-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) .
Reductive Amination of the Secondary Amine
The propylamino group can undergo reductive alkylation with aldehydes/ketones in the presence of NaBHCN .
Coordination Chemistry with Transition Metals
The pyridine nitrogen and secondary amine act as ligands for metal complexes (e.g., Ni, Cu) .
Solvolysis and Stability in Protic Media
The hydrochloride salt increases solubility in water but promotes hydrolysis under prolonged storage.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Notably, it has been studied for its effects on:
- Histone Deacetylase Inhibition : Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in cancer progression. Compounds similar to 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide have been evaluated for their ability to inhibit HDACs, which could lead to novel cancer therapies .
- Antimicrobial Activity : Research indicates that derivatives of this compound may inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa. This inhibition can reduce virulence factors and biofilm formation, making it a candidate for treating bacterial infections .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy and safety profile in this context .
Agricultural Applications
In agricultural research, compounds with similar structures have been investigated for their potential as:
- Pesticides : The chlorinated pyridine derivatives often exhibit insecticidal properties. The application of 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide as a pesticide could be explored due to its structural features that may enhance potency against pests while minimizing harm to non-target species .
Materials Science
The compound's unique chemical structure allows for potential applications in materials science:
- Polymer Chemistry : The incorporation of 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide into polymer matrices could enhance the material properties such as thermal stability and mechanical strength. Research is focused on synthesizing composites that leverage the compound's chemical properties .
Data Table of Applications
Case Studies
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Histone Deacetylase Inhibitors :
- A study demonstrated the synthesis of various hydroxamic acids derived from similar compounds that effectively inhibited HDACs. These inhibitors showed significant anti-cancer activity in vitro and in vivo models, suggesting a pathway for drug development based on the structure of 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide .
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Quorum Sensing Inhibition :
- Research conducted at Nanyang Technological University focused on synthesizing derivatives of this compound to target quorum sensing mechanisms in Pseudomonas aeruginosa. Results indicated a marked reduction in biofilm formation and virulence factors, highlighting the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyridine-carboxamide derivatives and hydrochlorides. Below is a detailed comparison based on molecular structure, substituents, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Chlorine Substitution: The target compound’s 3,6-dichloro configuration distinguishes it from mono-chloro analogs (e.g., 4-chloro in ). This may enhance electron-withdrawing effects, influencing binding affinity or metabolic stability.
Side Chain Variations: The pyridin-3-ylmethylamino group introduces a planar aromatic moiety, contrasting with the saturated heterocycles in analogs (e.g., pyrrolidin-1-yl in or piperidin-1-yl in ). This could affect steric interactions in target binding. The hydrochloride salt is a shared feature, improving aqueous solubility for in vivo applications .
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (411.71 vs. 304.22 in ) reflects its bifunctional pyridine core and complex side chain. This may impact pharmacokinetics, such as membrane permeability.
Synthetic Relevance :
- Compounds like HBK15 and Alfuzosin are synthesized via nucleophilic substitution or amide coupling, suggesting analogous routes for the target compound.
Research Findings and Implications
- Biological Potential: The pyridine-carboxamide scaffold is prevalent in bioactive molecules. For example, Alfuzosin acts as an α₁-adrenergic receptor antagonist , while HBK compounds target serotonin receptors . The target’s dichloro and pyridinylmethylamino groups may confer selectivity for specific receptors.
- Physicochemical Properties : The hydrochloride salt and amide linkage suggest moderate solubility and stability, critical for drug development.
Biological Activity
3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 356.22 g/mol
- Solubility : Soluble in water and various organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The compound may act as an allosteric modulator at certain muscarinic receptors, influencing neurotransmitter signaling pathways.
Anticancer Activity
Recent studies have demonstrated that 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride exhibits significant anticancer properties:
- Cell Viability Assays : In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed a dose-dependent reduction in cell viability. For instance, at a concentration of 10 µM, the compound reduced cell viability by approximately 70% compared to control groups .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 75 |
| 10 | 30 |
| 20 | 15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : Against Gram-positive and Gram-negative bacteria, the compound showed notable inhibitory effects. For example, it exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
In preclinical models, the compound demonstrated potential anti-inflammatory effects by reducing cytokine production in activated macrophages. This suggests a possible therapeutic role in inflammatory diseases .
Study on Anticancer Efficacy
A recent study focused on the compound’s efficacy against breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Specifically, it increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has shown that modifications to the pyridine ring can enhance biological activity. For instance, introducing halogen substituents has been linked with increased potency against cancer cell lines .
Q & A
Q. What are the recommended synthetic pathways for 3,6-Dichloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and amide coupling. For example:
- Step 1 : React 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .
- Step 2 : Couple with 3-(pyridin-3-ylmethylamino)propylamine under anhydrous conditions (e.g., DCM, DIPEA).
- Intermediate Characterization : Use -NMR (DMSO-d6) to confirm amine proton integration (~δ 8.5 ppm for pyridine) and FT-IR for carbonyl (C=O) stretching (~1650 cm) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity : Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA). Monitor at 254 nm for aromatic moieties .
- Stability : Store lyophilized solid at -20°C under nitrogen to prevent hydrolysis of the amide bond. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free pyridine derivatives) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition assays) may arise from assay conditions. Recommended steps:
- Reproducibility : Validate assays using ATP concentration gradients (1–10 µM) and include positive controls (e.g., staurosporine).
- Data Normalization : Use Z’-factor analysis to assess assay robustness and normalize against solvent/DMSO effects .
- Structural Confirmation : Re-characterize batches via HRMS and -NMR to rule out regioisomeric impurities .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target kinases (e.g., VEGFR2). Focus on the pyridine-carboxamide core’s hydrogen bonding with hinge regions .
- SAR Analysis : Replace the 3,6-dichloro substituents with electron-withdrawing groups (e.g., CF) to enhance binding entropy. Validate predictions via SPR (surface plasmon resonance) to measure K .
Q. What environmental fate studies are critical for evaluating ecotoxicological risks?
- Methodological Answer :
- Degradation Pathways : Conduct photolysis (λ = 254 nm) and hydrolysis (pH 2–12) studies. Monitor via LC-QTOF-MS for chlorinated byproducts (e.g., 3-chloropyridine derivatives) .
- Bioaccumulation : Use logP (calculated via ChemAxon) to predict partitioning. Validate with OECD 305 guideline tests in zebrafish .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
